molecular formula C9H17N2NaO3S4 B12693904 Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate CAS No. 94134-70-0

Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate

Katalognummer: B12693904
CAS-Nummer: 94134-70-0
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: HVUSVXAJKWEJGA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is a complex organic compound with a unique structure that includes multiple thio and amino groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides, while reduction may yield thiols. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: The compound may be used in studies involving enzyme interactions and protein modifications.

    Medicine: Research may explore its potential therapeutic effects or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thio and amino groups may play a crucial role in these interactions, affecting various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Sodium 3-(((methyl((methylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
  • Sodium 3-(((propyl((propylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate

Uniqueness

Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is unique due to its specific structure, which includes multiple thio and amino groups. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

94134-70-0

Molekularformel

C9H17N2NaO3S4

Molekulargewicht

352.5 g/mol

IUPAC-Name

sodium;3-[ethyl(ethylcarbamothioyl)carbamothioyl]sulfanylpropane-1-sulfonate

InChI

InChI=1S/C9H18N2O3S4.Na/c1-3-10-8(15)11(4-2)9(16)17-6-5-7-18(12,13)14;/h3-7H2,1-2H3,(H,10,15)(H,12,13,14);/q;+1/p-1

InChI-Schlüssel

HVUSVXAJKWEJGA-UHFFFAOYSA-M

Kanonische SMILES

CCNC(=S)N(CC)C(=S)SCCCS(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.